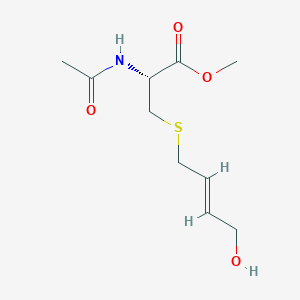
IODOACETIC ACID-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetic acid-D3 is a deuterated form of iodoacetic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications. Iodoacetic acid itself is an organic compound with the chemical formula ICH2CO2H. It is a derivative of acetic acid and is known for its toxicity, as it acts as an alkylating agent, reacting with cysteine residues in proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodoacetic acid-D3 can be synthesized through the halogenation of acetic acid-D3. The process involves the substitution of a hydrogen atom in acetic acid-D3 with an iodine atom. This reaction typically requires the presence of a halogenating agent such as iodine and a catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial methods also focus on minimizing by-products and optimizing reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Iodoacetic acid-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Alkylation Reactions: As an alkylating agent, it reacts with thiol groups in cysteine residues of proteins, forming stable thioether bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reaction conditions often involve mild temperatures and neutral to slightly basic pH to facilitate the substitution reactions .
Major Products
The major products formed from these reactions depend on the nucleophile involved. For example, when reacting with cysteine residues, the product is a modified protein with a thioether bond .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of iodoacetic acid-D3 involves its ability to alkylate thiol groups in cysteine residues of proteins. This alkylation inhibits the function of enzymes that rely on cysteine residues for their catalytic activity. For example, it inhibits glyceraldehyde-3-phosphate dehydrogenase by modifying the active site cysteine, thereby disrupting glycolysis . Additionally, it has been shown to induce DNA damage, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic Acid: Similar in structure but with a chlorine atom instead of iodine.
Bromoacetic Acid: Contains a bromine atom instead of iodine.
Fluoroacetic Acid: Contains a fluorine atom instead of iodine.
Iodoacetamide: Similar in structure but with an amide group instead of a carboxylic acid group.
Uniqueness
Iodoacetic acid-D3 is unique due to its deuterium atoms, which provide distinct advantages in research applications, such as improved stability and different kinetic isotope effects compared to its non-deuterated counterpart. Its strong alkylating properties and ability to inhibit key enzymes make it particularly valuable in biochemical and medical research .
Propriétés
Numéro CAS |
1219799-36-6 |
|---|---|
Formule moléculaire |
C2D3IO2 |
Poids moléculaire |
188.97 |
Synonymes |
IODOACETIC ACID-D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B1148832.png)






